molecular formula C14H11N3O B3186830 4-(4-Aminophenyl)phthalazin-1(2H)-one CAS No. 131741-53-2

4-(4-Aminophenyl)phthalazin-1(2H)-one

Cat. No. B3186830
CAS RN: 131741-53-2
M. Wt: 237.26 g/mol
InChI Key: FDVBXYYRRHGGSA-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)phthalazin-1(2H)-one, also known as APHO, is a chemical compound with potential applications in scientific research. This compound has been studied for its mechanism of action and its biochemical and physiological effects.

Scientific Research Applications

4-(4-Aminophenyl)phthalazin-1(2H)-one has been studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 4-(4-Aminophenyl)phthalazin-1(2H)-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism Of Action

The mechanism of action of 4-(4-Aminophenyl)phthalazin-1(2H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that 4-(4-Aminophenyl)phthalazin-1(2H)-one can inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation. 4-(4-Aminophenyl)phthalazin-1(2H)-one has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
4-(4-Aminophenyl)phthalazin-1(2H)-one has been shown to have a number of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 4-(4-Aminophenyl)phthalazin-1(2H)-one has also been shown to reduce inflammation and oxidative stress, which are implicated in a number of diseases. In addition, 4-(4-Aminophenyl)phthalazin-1(2H)-one has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(4-Aminophenyl)phthalazin-1(2H)-one in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has been shown to have a wide range of biochemical and physiological effects, making it useful for studying a variety of diseases and conditions. However, one limitation of using 4-(4-Aminophenyl)phthalazin-1(2H)-one in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on 4-(4-Aminophenyl)phthalazin-1(2H)-one. One area of research could focus on further elucidating its mechanism of action, which may lead to the development of more effective drugs. Another area of research could focus on exploring its potential use in the treatment of neurodegenerative diseases. Additionally, research could be conducted to investigate the safety and toxicity of 4-(4-Aminophenyl)phthalazin-1(2H)-one, which would be important for the development of any potential drugs.

properties

IUPAC Name

4-(4-aminophenyl)-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h1-8H,15H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVBXYYRRHGGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Aminophenyl)phthalazin-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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